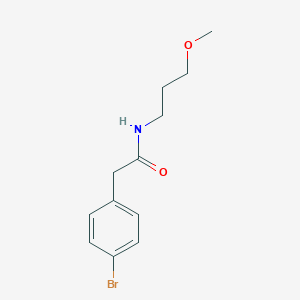
N-(4-butylphenyl)-4-hydroxy-1-piperidinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-4-hydroxy-1-piperidinecarbothioamide, commonly known as Bupiprimate, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Bupiprimate belongs to the class of piperidinecarbothioamide compounds and is structurally similar to the well-known drug, Risperidone.
作用機序
The exact mechanism of action of Bupiprimate is not fully understood. However, it is believed to work by modulating the activity of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Bupiprimate has been shown to act as a partial agonist at dopamine D2 receptors, which could explain its antipsychotic effects. Bupiprimate has also been shown to have anxiolytic effects, which could be due to its modulation of serotonin receptors.
Biochemical and Physiological Effects:
Bupiprimate has been shown to have several biochemical and physiological effects. In animal studies, Bupiprimate has been shown to increase the levels of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Bupiprimate has also been shown to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of neurodegenerative diseases. Bupiprimate has been shown to have minimal side effects and is generally well-tolerated in animal studies.
実験室実験の利点と制限
Bupiprimate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have minimal side effects in animal studies. Bupiprimate has also been shown to have a wide range of potential therapeutic applications, making it a versatile compound for scientific research. However, Bupiprimate has some limitations for lab experiments. Its exact mechanism of action is not fully understood, and more research is needed to elucidate its effects on different neurotransmitters and receptors. Additionally, Bupiprimate has not been extensively studied in humans, and more research is needed to determine its safety and efficacy in clinical trials.
将来の方向性
There are several future directions for research on Bupiprimate. One area of interest is its potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Bupiprimate's anti-inflammatory and antioxidant properties could be useful in slowing the progression of these diseases. Another area of interest is its potential as an anxiolytic agent. Bupiprimate's modulation of serotonin receptors could make it a useful treatment for anxiety disorders. Finally, more research is needed to elucidate the exact mechanism of action of Bupiprimate and its effects on different neurotransmitters and receptors. This could lead to the development of more targeted and effective therapeutic agents.
合成法
The synthesis of Bupiprimate involves the reaction of 4-butylphenylhydrazine and 4-hydroxy-1-piperidinecarbothioamide in the presence of a suitable solvent and catalyst. The reaction yields Bupiprimate as a white crystalline solid, which can be purified using recrystallization techniques. The synthesis of Bupiprimate has been reported in several scientific publications, including the Journal of Chemical and Pharmaceutical Research.
科学的研究の応用
Bupiprimate has been studied extensively for its potential as a therapeutic agent in the treatment of various neurological and psychiatric disorders. Several studies have reported the effectiveness of Bupiprimate in treating anxiety, depression, and schizophrenia. Bupiprimate has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
N-(4-butylphenyl)-4-hydroxy-1-piperidinecarbothioamide |
|---|---|
分子式 |
C16H24N2OS |
分子量 |
292.4 g/mol |
IUPAC名 |
N-(4-butylphenyl)-4-hydroxypiperidine-1-carbothioamide |
InChI |
InChI=1S/C16H24N2OS/c1-2-3-4-13-5-7-14(8-6-13)17-16(20)18-11-9-15(19)10-12-18/h5-8,15,19H,2-4,9-12H2,1H3,(H,17,20) |
InChIキー |
ADCLQGYYHYQADR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N2CCC(CC2)O |
正規SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N2CCC(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B215681.png)




![2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B215688.png)


![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)




